5(S)-HETE
5(S)-HETE
5S-Hete, also known as 5(S)-hete, belongs to the class of organic compounds known as hydroxyeicosatetraenoic acids. These are eicosanoic acids with an attached hydroxyl group and four CC double bonds. Thus, 5S-hete is considered to be an eicosanoid lipid molecule. 5S-Hete is considered to be a practically insoluble (in water) and relatively neutral molecule. 5S-Hete has been detected in multiple biofluids, such as blood, cerebrospinal fluid, and urine. Within the cell, 5S-hete is primarily located in the membrane (predicted from logP) and cytoplasm. In humans, 5S-hete is involved in the salicylate-sodium action pathway, the magnesium salicylate action pathway, the valdecoxib action pathway, and the lumiracoxib action pathway. 5S-Hete is also involved in a couple of metabolic disorders, which include leukotriene C4 synthesis deficiency and the tiaprofenic Acid action pathway.
5(S)-HETE is a HETE having a (5S)-hydroxy group and (6E)-, (8Z)-, (11Z)- and (14Z)-double bonds. It has a role as a human metabolite and a mouse metabolite. It derives from an icosa-6,8,11,14-tetraenoic acid. It is a conjugate acid of a 5(S)-HETE(1-).
5(S)-HETE is a HETE having a (5S)-hydroxy group and (6E)-, (8Z)-, (11Z)- and (14Z)-double bonds. It has a role as a human metabolite and a mouse metabolite. It derives from an icosa-6,8,11,14-tetraenoic acid. It is a conjugate acid of a 5(S)-HETE(1-).
Brand Name:
Vulcanchem
CAS No.:
70608-72-9
VCID:
VC0032138
InChI:
InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19(21)17-15-18-20(22)23/h6-7,9-10,12-14,16,19,21H,2-5,8,11,15,17-18H2,1H3,(H,22,23)/b7-6-,10-9-,13-12-,16-14+/t19-/m1/s1
SMILES:
CCCCCC=CCC=CCC=CC=CC(CCCC(=O)O)O
Molecular Formula:
C20H32O3
Molecular Weight:
320.5 g/mol
5(S)-HETE
CAS No.: 70608-72-9
Reference Standards
VCID: VC0032138
Molecular Formula: C20H32O3
Molecular Weight: 320.5 g/mol
CAS No. | 70608-72-9 |
---|---|
Product Name | 5(S)-HETE |
Molecular Formula | C20H32O3 |
Molecular Weight | 320.5 g/mol |
IUPAC Name | (5S,6E,8Z,11Z,14Z)-5-hydroxyicosa-6,8,11,14-tetraenoic acid |
Standard InChI | InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19(21)17-15-18-20(22)23/h6-7,9-10,12-14,16,19,21H,2-5,8,11,15,17-18H2,1H3,(H,22,23)/b7-6-,10-9-,13-12-,16-14+/t19-/m1/s1 |
Standard InChIKey | KGIJOOYOSFUGPC-JGKLHWIESA-N |
Isomeric SMILES | CCCCC/C=C\C/C=C\C/C=C\C=C\[C@H](CCCC(=O)O)O |
SMILES | CCCCCC=CCC=CCC=CC=CC(CCCC(=O)O)O |
Canonical SMILES | CCCCCC=CCC=CCC=CC=CC(CCCC(=O)O)O |
Appearance | Assay:≥98%A solution in ethanol |
Physical Description | Solid |
Description | 5S-Hete, also known as 5(S)-hete, belongs to the class of organic compounds known as hydroxyeicosatetraenoic acids. These are eicosanoic acids with an attached hydroxyl group and four CC double bonds. Thus, 5S-hete is considered to be an eicosanoid lipid molecule. 5S-Hete is considered to be a practically insoluble (in water) and relatively neutral molecule. 5S-Hete has been detected in multiple biofluids, such as blood, cerebrospinal fluid, and urine. Within the cell, 5S-hete is primarily located in the membrane (predicted from logP) and cytoplasm. In humans, 5S-hete is involved in the salicylate-sodium action pathway, the magnesium salicylate action pathway, the valdecoxib action pathway, and the lumiracoxib action pathway. 5S-Hete is also involved in a couple of metabolic disorders, which include leukotriene C4 synthesis deficiency and the tiaprofenic Acid action pathway. 5(S)-HETE is a HETE having a (5S)-hydroxy group and (6E)-, (8Z)-, (11Z)- and (14Z)-double bonds. It has a role as a human metabolite and a mouse metabolite. It derives from an icosa-6,8,11,14-tetraenoic acid. It is a conjugate acid of a 5(S)-HETE(1-). |
Synonyms | 5-HETE 5-hydroxy-6,8,11,14-eicosatetraenoic acid 5-hydroxy-6,8,11,14-eicosatetraenoic acid, (E,E,Z,Z)-isomer 5-hydroxy-6,8,11,14-eicosatetraenoic acid, (E,Z,Z,Z)-(+-)-isomer 5-hydroxy-6,8,11,14-eicosatetraenoic acid, (E,Z,Z,Z)-isomer 5-hydroxy-6,8,11,14-eicosatetraenoic acid, (S)-(E,Z,Z,Z)-isomer 5-hydroxy-6,8,11,14-eicosatetraenoic acid, R-(E,Z,Z,Z)-isomer 5-hydroxyeicosatetraenoic acid |
Reference | 1.Dodge, W., and Thomas, M. The effect of 5-hydroxyeicosatetraenoic acid on the proliferation of granulocyte progenitors and embryonic fibroblasts of the chick. Biochemical and Biophysical Research Communications 131, 731-735 (1985). |
PubChem Compound | 5280733 |
Last Modified | Nov 11 2021 |
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